molecular formula C10H12BrNO2 B259325 N-(4-bromobenzyl)-beta-alanine

N-(4-bromobenzyl)-beta-alanine

Cat. No. B259325
M. Wt: 258.11 g/mol
InChI Key: XRGQGNQOZXTZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-beta-alanine, also known as BBBA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BBBA belongs to the class of beta-amino acids and is a derivative of alanine. The compound has been shown to possess several interesting biological properties, including antioxidant, anti-inflammatory, and analgesic effects.

Scientific Research Applications

N-(4-bromobenzyl)-beta-alanine has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound possesses antioxidant, anti-inflammatory, and analgesic effects. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-beta-alanine is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a key role in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to possess several interesting biochemical and physiological effects. For example, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, this compound has been shown to possess analgesic effects by inhibiting the activity of nociceptive neurons.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-beta-alanine has several advantages for lab experiments. For example, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. In addition, this compound has been shown to possess several interesting biological properties, making it a useful tool for studying various biochemical and physiological processes. However, this compound also has some limitations for lab experiments. For example, this compound has poor solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicinal chemistry.

Future Directions

There are several future directions for research on N-(4-bromobenzyl)-beta-alanine. For example, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, more studies are needed to investigate the in vivo effects of this compound and its potential toxicity. Furthermore, the synthesis of this compound derivatives with improved solubility and biological activity could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-(4-bromobenzyl)-beta-alanine can be synthesized using various methods, including the reaction of 4-bromobenzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.

properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-[(4-bromophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14)

InChI Key

XRGQGNQOZXTZKU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCCC(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1C[NH2+]CCC(=O)[O-])Br

Origin of Product

United States

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